(1,1-Dinitroethanesulfonyl)benzene
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Overview
Description
(1,1-Dinitroethanesulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 1,1-dinitroethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dinitroethanesulfonyl)benzene typically involves the nitration of ethylbenzene followed by sulfonation. The nitration process introduces nitro groups into the ethylbenzene molecule, while the sulfonation step adds a sulfonyl group. The reaction conditions for these steps often require the use of strong acids such as sulfuric acid and nitric acid, along with controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (1,1-Dinitroethanesulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Substitution: The nitro groups on the ethyl chain can be targets for nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the ethyl chain to form carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the nitro groups to amines.
Substitution: Halogenating agents like chlorine or bromine can introduce halogen atoms into the benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl chain can yield benzoic acid derivatives, while reduction of the nitro groups can produce amines .
Scientific Research Applications
(1,1-Dinitroethanesulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1,1-Dinitroethanesulfonyl)benzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1,3-Dinitrobenzene: Similar in structure but lacks the sulfonyl group, leading to different reactivity and applications.
Benzenesulfonyl Chloride: Contains a sulfonyl group but lacks the nitro groups, resulting in distinct chemical behavior.
Nitrobenzene: Contains a single nitro group, making it less reactive compared to (1,1-Dinitroethanesulfonyl)benzene.
Uniqueness: this compound’s combination of nitro and sulfonyl groups imparts unique chemical properties, such as enhanced reactivity in both electrophilic and nucleophilic reactions. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
58300-64-4 |
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Molecular Formula |
C8H8N2O6S |
Molecular Weight |
260.23 g/mol |
IUPAC Name |
1,1-dinitroethylsulfonylbenzene |
InChI |
InChI=1S/C8H8N2O6S/c1-8(9(11)12,10(13)14)17(15,16)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
XTLSXVBQIOFPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC([N+](=O)[O-])([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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